molecular formula C8H9FO2 B149991 1-Fluoro-3-(methoxymethoxy)benzene CAS No. 126940-10-1

1-Fluoro-3-(methoxymethoxy)benzene

Cat. No.: B149991
CAS No.: 126940-10-1
M. Wt: 156.15 g/mol
InChI Key: BONILZBKXXVYOT-UHFFFAOYSA-N
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Description

1-Fluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H9FO2. It is a colorless to yellow liquid at room temperature and has a molecular weight of 156.16 g/mol . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

1-Fluoro-3-(methoxymethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions and yields the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-3-(methoxymethoxy)benzene is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

1-Fluoro-3-(methoxymethoxy)benzene can be compared with similar compounds such as:

This compound stands out due to its unique combination of a fluorine atom and a methoxymethoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-fluoro-3-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONILZBKXXVYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454173
Record name 1-fluoro-3-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126940-10-1
Record name 1-fluoro-3-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 22.4 g (200 mmole) of 3-fluorophenol in 400 mL of CH2Cl2 under N2 was prepared and cooled to 5° C. The stirred mixture was treated with 23.1 g (267 mmole) of chloromethyl methyl ether. The reactor was equipped with a thermocouple and an addition funnel. To the stirred mixture was added dropwise 34.8 mL of DIEA (25.8 g, 200 mmole) such that the temperature did not exceed 10° C. After 30 min, an additional 18 mL of DIEA was added dropwise. After a total of 1 h, an additional 18 mL of DIEA was added. The mixture was allowed to stand overnight. The solution was washed with 500 mL of 1N HCl and the aqueous layer extracted two times with CH2Cl2. Combined extracts were dried with Mg2SO4, carefully concd and distilled in vacuo 61-68° C. @ 15 torr to afford 28.7 g (75.3%) of a clear, colorless liquid: (lit. bp 25-26° C. @ 0.6 torr); 1H NMR (CDCl3/400 MHz) 3.46 (s, 3H), 5.14 (s, 2H), 6.70 (tdd, 1H, J=8.3 Hz, J=2.4 Hz, 0.8 Hz), 6.75-6.82 (m, 2H), 7.21 (q, 1H, J=7.7 Hz); 19F NMR (CDCl3/400 MHz) −112.0 (m, 1F); 113C NMR (CDCl3/100 MHz) 56.1, 94.5, 104.1 (d, J=25.0 Hz), 108.6 (d, J=21.3 Hz), 111.9 (d, J=2.9 Hz), 130.2 (d, J=9.9 Hz), 158.6 (d, J=11.0 Hz), 163.5 (d, J=245.3 Hz).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step Two
Name
Quantity
34.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
reactant
Reaction Step Five
[Compound]
Name
113C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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